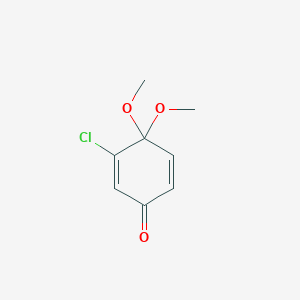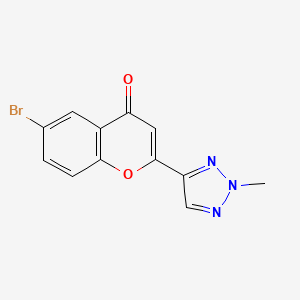![molecular formula C10H12O3 B14283009 [2-(2-Hydroxyethyl)phenyl]acetic acid CAS No. 136863-22-4](/img/structure/B14283009.png)
[2-(2-Hydroxyethyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Hydroxyethyl)phenyl]acetic acid: is an organic compound that features a phenyl group substituted with a hydroxyethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxyethyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the hydrolysis of benzyl cyanide, which can be carried out under acidic or basic conditions . The acid hydrolysis is generally preferred due to its smoother reaction profile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrolysis reactors where benzyl cyanide is treated with a suitable acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Hydroxyethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[2-(2-Hydroxyethyl)phenyl]acetic acid has several applications in scientific research:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [2-(2-Hydroxyethyl)phenyl]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Shares the phenyl and acetic acid moieties but lacks the hydroxyethyl group.
Benzoic acid: Contains a phenyl group with a carboxylic acid but no hydroxyethyl substitution.
Cinnamic acid: Features a phenyl group with an acrylic acid moiety instead of acetic acid.
Uniqueness
[2-(2-Hydroxyethyl)phenyl]acetic acid is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
136863-22-4 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H12O3/c11-6-5-8-3-1-2-4-9(8)7-10(12)13/h1-4,11H,5-7H2,(H,12,13) |
InChI Key |
VZWXEAZIMWMEBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
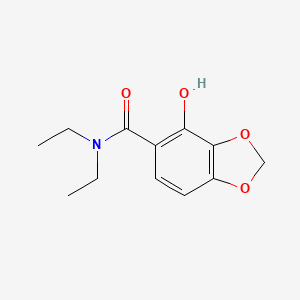
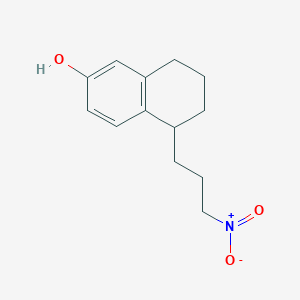
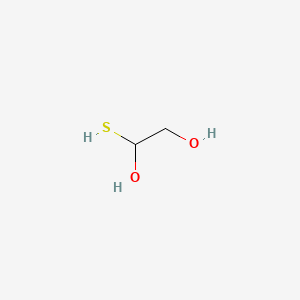
![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)

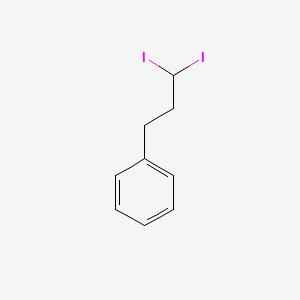
![6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14282972.png)
